molecular formula C8H11BrN2O3 B8019509 ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate

ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate

Cat. No.: B8019509
M. Wt: 263.09 g/mol
InChI Key: QZZAPVACMLDERF-UHFFFAOYSA-N
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Description

The compound identified as “ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate are also not explicitly documented. Generally, industrial production of chemical compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate include other chemical entities with comparable structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally similar compounds .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

IUPAC Name

ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3/c1-3-13-7-5(6(9)10-11-7)8(12)14-4-2/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZAPVACMLDERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NNC(=C1C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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